The Chemical Architecture and Synthesis of 8-Fluoro-2-methoxyquinoline: A Technical Guide for Advanced Drug Development
The Chemical Architecture and Synthesis of 8-Fluoro-2-methoxyquinoline: A Technical Guide for Advanced Drug Development
Executive Summary
In modern rational drug design, the precise functionalization of heterocyclic scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 8-Fluoro-2-methoxyquinoline is a highly specialized bicyclic building block that has emerged as a critical intermediate in the synthesis of advanced therapeutics. By strategically positioning a fluorine atom at the C-8 position and a methoxy group at the C-2 position of a quinoline core, this molecule offers a unique combination of metabolic stability, lipophilicity, and hydrogen-bonding capability.
This technical whitepaper deconstructs the chemical structure, physicochemical properties, and validated synthetic methodologies for 8-Fluoro-2-methoxyquinoline, providing a comprehensive guide for its application in drug discovery pipelines.
Chemical Identity & Physicochemical Profiling
The structural logic of 8-Fluoro-2-methoxyquinoline is driven by the need to overcome common liabilities in standard quinoline-based drugs, such as rapid oxidative metabolism and poor membrane permeability. The compound is registered under CAS number 2570190-18-8 (1)[1].
Quantitative Data Summary
The precise molecular weight and topological properties dictate the compound's behavior in biological systems and organic solvents. Below is the consolidated physicochemical data:
| Property | Value |
| Chemical Name | 8-Fluoro-2-methoxyquinoline |
| CAS Registry Number | 2570190-18-8 |
| Molecular Formula | C₁₀H₈FNO |
| Molecular Weight | 177.18 g/mol |
| Exact Mass | 177.0590 u |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Nitrogen, Oxygen) |
| Topological Polar Surface Area (tPSA) | ~22.12 Ų |
Pharmacophore Mapping & Structural Logic
Every functional group on this scaffold serves a deliberate mechanistic purpose:
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8-Fluoro Substitution: The C-8 position of quinoline is notoriously susceptible to Cytochrome P450 (CYP)-mediated oxidation. The highly electronegative fluorine atom provides steric shielding and withdraws electron density via inductive effects, effectively blocking this metabolic liability while simultaneously increasing the molecule's overall lipophilicity.
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2-Methoxy Substitution: The ether linkage acts as a hydrogen bond acceptor. More importantly, its electron-donating resonance effect modulates the pKa of the adjacent quinoline nitrogen, optimizing the molecule's ionization state at physiological pH to enhance cellular permeability.
Caption: Pharmacophore mapping of 8-Fluoro-2-methoxyquinoline detailing structural logic.
Mechanistic Role in Modern Therapeutics
The 8-Fluoro-2-methoxyquinoline moiety is not merely a passive structural element; it actively drives the efficacy of several cutting-edge therapeutic classes.
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KRas G12C Inhibitors: Recent advancements in oncology have utilized 8-fluoro-2-methoxyquinoline derivatives as critical intermediates in the synthesis of KRas mutant protein inhibitors. The scaffold improves the druggability, metabolic stability, and pharmacokinetic properties of the final drug candidates, allowing for better absorption and prolonged target engagement (2)[2].
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Anti-Mycobacterial Agents: The scaffold has demonstrated potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis and atypical mycobacteria. When incorporated into heterobicyclic structures, the lipophilic nature of the fluoro-quinoline core allows the molecule to penetrate the thick, mycolic acid-rich cell wall of the mycobacteria (3)[3].
Self-Validating Synthetic Methodology
To synthesize 8-Fluoro-2-methoxyquinoline with high purity (>98%), a Nucleophilic Aromatic Substitution (SNAr) protocol is employed. The electronegative quinoline nitrogen withdraws electron density from the C-2 position via resonance, making it highly electrophilic. The addition of the 8-fluoro group further increases this electrophilicity via inductive effects, allowing for the rapid displacement of a leaving group (such as chloride) by a methoxide nucleophile.
Step-by-Step SNAr Protocol
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Step 1: Electrophile Solvation. Dissolve 8-fluoro-2-chloroquinoline (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.
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Causality: Anhydrous conditions prevent the competitive hydrolysis of the starting material to 8-fluoroquinolin-2(1H)-one. Methanol serves as a protic solvent that stabilizes the anionic Meisenheimer complex intermediate during the SNAr reaction.
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Step 2: Nucleophile Introduction. Slowly add sodium methoxide (NaOMe, 25% wt solution in MeOH, 1.5 eq) dropwise at 0°C, then allow the mixture to warm to room temperature.
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Causality: The 0.5 eq excess of NaOMe ensures complete conversion by driving the equilibrium forward and compensating for any trace ambient moisture that might quench the alkoxide.
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Step 3: Thermal Activation. Heat the reaction mixture to reflux (approx. 65°C) for 2–4 hours.
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Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance posed by the bicyclic ring system, facilitating the expulsion of the chloride leaving group.
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Step 4: In-Process Control (IPC) & Self-Validation. Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 4:1).
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Validation: This protocol is self-validating; the reaction is only terminated when the starting material peak is completely replaced by the product mass peak (M+H 178.18), ensuring quantitative yield without premature quenching.
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Step 5: Quench and Partitioning. Cool to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).
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Causality: Water neutralizes the excess alkoxide. The highly lipophilic 8-fluoro-2-methoxyquinoline selectively partitions into the organic phase, leaving inorganic salts (NaCl, NaOH) in the aqueous phase. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Caption: Self-validating synthetic workflow for 8-Fluoro-2-methoxyquinoline via SNAr.
References
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GCIS Global Chemical Inventory (CIRS Group) . 8-Fluoro-2-methoxyquinoline CAS#2570190-18-8. 1
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Google Patents . Heterobicyclic compounds and their use for the treatment of tuberculosis (WO2016031255A1). 3
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European Patent Office . KRAS INHIBITORS FOR TREATMENT OF CANCERS (EP4242207A1).2
